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molecular formula C6H9N3S B8563833 5-Methylsulfanylmethyl-pyrazin-2-ylamine

5-Methylsulfanylmethyl-pyrazin-2-ylamine

Cat. No. B8563833
M. Wt: 155.22 g/mol
InChI Key: FYPLXPAJHGEJAH-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A solution of (5-methylsulfanylmethyl-pyrazin-2-yl)-carbamic acid tert-butyl ester (0.45 g, 1.762 mmol) in methylene chloride (18 mL) was treated with trifluoroacetic acid (1.4 mL, 18.172 mmol) and then was stirred at 25° C. for 2 h 15 min. The reaction solution was then treated with a second aliquot of trifluoroacetic acid (0.7 mL, 9.086 mmol) and was stirred at 25° C. for 5 h. At this time, the reaction mixture was concentrated in vacuo. Biotage chromatography (FLASH 40S, Silica, 1/9 methanol/methylene chloride with 0.1% ammonium hydroxide) afforded 5-methylsulfanylmethyl-pyrazin-2-ylamine (276.1 mg, quant.) as a white solid: mp 102.0–102.7° C.; EI-HRMS m/e calcd for C6H9N3S (M+) 155.0517, found 155.0516.
Name
(5-methylsulfanylmethyl-pyrazin-2-yl)-carbamic acid tert-butyl ester
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Yield
0.1%

Identifiers

REACTION_CXSMILES
C([O:5]C(=O)[NH:7][C:8]1[CH:13]=[N:12][C:11]([CH2:14][S:15][CH3:16])=[CH:10][N:9]=1)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[OH-:5].[NH4+:7].[CH3:16][S:15][CH2:14][C:11]1[N:12]=[CH:13][C:8]([NH2:7])=[N:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
(5-methylsulfanylmethyl-pyrazin-2-yl)-carbamic acid tert-butyl ester
Quantity
0.45 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC=C(N=C1)CSC)=O
Name
Quantity
1.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 2 h 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at 25° C. for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
At this time, the reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
[OH-].[NH4+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%
Name
Type
product
Smiles
CSCC=1N=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 276.1 mg
YIELD: CALCULATEDPERCENTYIELD 201.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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